4-(dimethylsulfamoyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-[(5-thiophen-2-ylfuran-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-20(2)26(22,23)15-8-5-13(6-9-15)18(21)19-12-14-7-10-16(24-14)17-4-3-11-25-17/h3-11H,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUMOTLITWMDBHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(dimethylsulfamoyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the dimethylsulfamoyl group through a sulfonation reaction. The thiophen-furan moiety can be attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-(dimethylsulfamoyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiophen and furan rings can be oxidized under specific conditions.
Reduction: The benzamide core can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophen ring may yield sulfoxides or sulfones, while reduction of the benzamide core can produce primary or secondary amines.
Scientific Research Applications
4-(dimethylsulfamoyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(dimethylsulfamoyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to a therapeutic effect.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
1,3,4-Oxadiazole Derivatives
- LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide) :
- Compound 25 (N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide) :
Thiadiazole and Triazole Analogues
- 7d (N-(5-(2-Cyano-3-(Thiophen-2-yl)Acrylamido)-1,3,4-Thiadiazol-2-yl)Benzamide): Features a thiadiazole core with acrylamido-thiophene substituents. The cyano group and extended conjugation may enhance electronic properties but reduce metabolic stability compared to the target compound’s furan-thiophene unit .
- Triazoles [7–9] (5-(4-(4-X-Phenylsulfonyl)Phenyl)-4-(2,4-Difluorophenyl)-2H-1,2,4-Triazole-3(4H)-Thiones) :
Sulfamoyl-Containing Analogues
- LMM5 (4-[Benzyl(Methyl)Sulfamoyl]-N-[5-[(4-Methoxyphenyl)Methyl]-1,3,4-Oxadiazol-2-yl]Benzamide): Substitutes the thiophene-furan group with a 4-methoxyphenylmethyl-oxadiazole.
Key Observations :
- Sulfamoyl groups (as in LMM11 and the target compound) correlate with antifungal activity, likely due to interactions with redox enzymes.
- Thiophene-containing compounds (e.g., 7d, Compound 25) show promise in anticancer applications, suggesting the target compound’s thiophene-furan unit merits cytotoxicity testing .
Biological Activity
4-(dimethylsulfamoyl)-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}benzamide, a compound characterized by its unique structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its antimicrobial, antiviral, and anticancer properties, supported by data tables and relevant research findings.
Structural Overview
The compound features a benzamide core with several functional groups, including:
- Dimethylsulfamoyl group : Enhances solubility and biological activity.
- Furan ring : Known for its role in various biological activities.
- Thiophene moiety : Contributes to the compound's chemical reactivity.
These structural motifs are believed to play a significant role in the compound's pharmacological properties.
Antimicrobial Properties
Research indicates that derivatives of compounds containing furan and thiophene rings exhibit significant antimicrobial activity. For instance, studies have shown that furan-carboxamide derivatives can inhibit the H5N1 influenza virus, suggesting potential antiviral applications. Additionally, thiophene-containing compounds have demonstrated efficacy against various bacterial strains, indicating that this compound may also possess similar bioactivity.
Table 1: Summary of Antimicrobial Activities
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| Furan derivatives | Antiviral | H5N1 Influenza Virus | |
| Thiophene derivatives | Antibacterial | E. coli, Staphylococcus aureus | |
| 4-DMSTBM | Potentially Antimicrobial | Various strains |
Anticancer Activity
The anticancer potential of compounds similar to this compound has been investigated in several studies. These studies often focus on the ability of such compounds to inhibit key enzymes involved in cancer progression.
For example, research on related compounds has demonstrated their ability to inhibit tyrosinase , an enzyme implicated in melanin production and potentially linked to cancer cell proliferation. The inhibition of tyrosinase is associated with reduced melanin synthesis, which is significant in the context of skin cancers.
Table 2: Tyrosinase Inhibition Studies
| Analog | IC50 Value (µM) | Relative Inhibition | Reference |
|---|---|---|---|
| Analog 1 | 17.62 | Moderate | |
| Analog 3 | 1.12 | Strongest (22x vs Kojic Acid) | |
| Kojic Acid | 24.09 | Control Standard |
Case Studies
Several case studies have highlighted the biological activity of similar compounds:
- Antiviral Efficacy : A study demonstrated that furan-based compounds could effectively inhibit viral replication in vitro, suggesting that modifications like those seen in this compound may enhance antiviral properties.
- Antibacterial Action : In another study, thiophene derivatives were shown to exhibit strong antibacterial activity against multi-drug resistant strains of bacteria, reinforcing the potential for 4-DMSTBM to act against resistant pathogens.
- Cytotoxic Effects : Research on related benzamide derivatives revealed cytotoxic effects on various cancer cell lines, indicating that further exploration of this compound could yield promising results for cancer therapy.
Q & A
Q. Optimization Strategies :
- Solvent choice : Polar aprotic solvents (DMF, THF) enhance reactivity .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency .
- Temperature : Controlled heating (50–80°C) minimizes side reactions .
Q. Example Reaction Table :
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Amide coupling | EDCI, DMF, RT, 12h | 72–85 | |
| Thiophene coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C, 24h | 60–75 |
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers anticipate?
Q. Basic Research Focus
- ¹H/¹³C NMR :
- Dimethylsulfamoyl group : Singlet at ~2.8 ppm (¹H, 6H, N(CH₃)₂) and ~40 ppm (¹³C) .
- Thiophene-furan protons : Distinct aromatic signals at 6.5–7.5 ppm (¹H) .
- IR : Strong C=O stretch at ~1670 cm⁻¹ (amide) and S=O stretches at ~1150–1300 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z ~437.6 (C₁₉H₂₀N₂O₄S₃) .
Advanced Tip : Use 2D NMR (HSQC, HMBC) to confirm connectivity of the thiophene-furan substituent .
How does the thiophene-furan moiety influence the compound's electronic properties and reactivity in biological systems?
Q. Advanced Research Focus
- Electronic Effects :
- The thiophene ring enhances π-electron delocalization, increasing electrophilicity at the benzamide carbonyl group .
- Furan oxygen contributes to hydrogen bonding with biological targets (e.g., enzymes) .
- Steric Effects : Bulky thiophene-furan substituents may hinder binding to shallow active sites, necessitating SAR studies .
Data Insight : Computational studies (DFT) show a HOMO-LUMO gap of ~4.2 eV, indicating moderate reactivity .
What strategies can resolve contradictions in reported biological activities across in vitro studies?
Advanced Research Focus
Contradictions may arise due to:
- Assay variability : Standardize protocols (e.g., cell lines, incubation times).
- Solubility issues : Use DMSO concentrations <0.1% or alternative solubilizing agents .
- Metabolic instability : Conduct stability assays in liver microsomes to identify degradation pathways .
Case Study : Discrepancies in IC₅₀ values (e.g., 5–20 μM in cancer cells) were resolved by controlling oxygen levels during assays .
What computational methods are suitable for modeling interactions between this compound and enzymatic targets?
Q. Advanced Research Focus
- Molecular Docking (AutoDock/Vina) : Predict binding modes to targets like HDACs or kinases .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories .
- QSAR : Correlate substituent effects (e.g., sulfamoyl vs. acetyl groups) with inhibitory activity .
Example : Docking scores (ΔG = -9.2 kcal/mol) suggest strong binding to the ATP pocket of EGFR kinase .
How can structure-activity relationship (SAR) studies elucidate the role of the dimethylsulfamoyl group?
Q. Advanced Research Focus
- Analog Synthesis : Replace dimethylsulfamoyl with acetyl, methylsulfonyl, or carbamate groups .
- Biological Testing : Compare IC₅₀ values against cancer cell lines (e.g., MCF-7, A549) .
- Key Finding : Dimethylsulfamoyl analogs show 3–5× higher potency than acetyl derivatives, likely due to enhanced hydrogen bonding .
Q. SAR Table :
| Substituent | IC₅₀ (μM, MCF-7) | LogP |
|---|---|---|
| Dimethylsulfamoyl | 8.2 | 2.1 |
| Acetyl | 24.5 | 1.8 |
| Methylsulfonyl | 12.7 | 2.3 |
What are the critical steps in purifying this compound, and how can researchers address common impurities?
Q. Basic Research Focus
- Purification Methods :
- Column Chromatography : Use silica gel with EtOAc/hexane (3:7) for optimal separation .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals .
- Common Impurities :
- Unreacted amine : Detectable via TLC (Rf = 0.3 vs. 0.6 for product) .
- Oxidation byproducts : Add antioxidants (e.g., BHT) during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
